molecular formula C16H22ClN3O B12843660 Cletoquine, (R)- CAS No. 137433-25-1

Cletoquine, (R)-

Cat. No.: B12843660
CAS No.: 137433-25-1
M. Wt: 307.82 g/mol
InChI Key: XFICNUNWUREFDP-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cletoquine is synthesized through the oxidative N-deethylation of hydroxychloroquine. This reaction typically involves the use of cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, CYP3A5, and CYP2C8 . The reaction conditions often include the presence of oxygen and a suitable solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of cletoquine follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors equipped with cytochrome P450 enzymes to facilitate the oxidative N-deethylation of hydroxychloroquine. The reaction is monitored and controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cletoquine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of cletoquine, as well as substituted quinoline compounds .

Mechanism of Action

Cletoquine exerts its effects by inhibiting the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. This leads to the accumulation of toxic heme, which kills the parasite . Additionally, cletoquine has been shown to have antiviral effects against the chikungunya virus by interfering with viral replication .

Properties

CAS No.

137433-25-1

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]amino]ethanol

InChI

InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/t12-/m1/s1

InChI Key

XFICNUNWUREFDP-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl

Canonical SMILES

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.